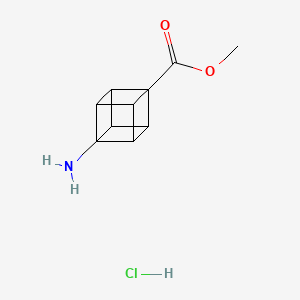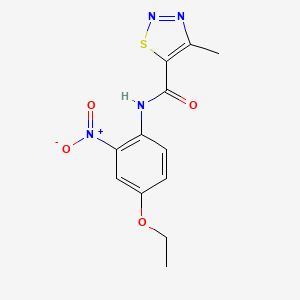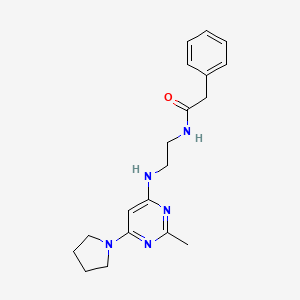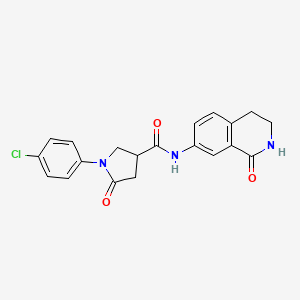
(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule known for its versatility in chemical synthesis and potential applications in scientific research. It features a phenyl ring substituted with bromo and methoxy groups, linked through a piperidine ring to a methanone unit, which in turn is connected to a pyridazinyl ether moiety. This compound's unique structure lends itself to various chemical reactions and possible applications across multiple fields.
Métodos De Preparación
Synthetic routes and reaction conditions
Synthesis of the Phenyl Ring Substituents: : The synthesis begins with the preparation of the 2-bromo-5-methoxyphenyl ring. This can be achieved through bromination of 5-methoxyphenol using bromine in an acetic acid medium.
Formation of the Piperidine Intermediate: : The piperidine ring is introduced via a nucleophilic substitution reaction where the 4-hydroxy-piperidine reacts with the brominated phenyl ring under basic conditions.
Attachment of the Pyridazinyl Ether: : The final step involves coupling the piperidine intermediate with 6-methylpyridazine-3-ol through a Williamson ether synthesis, facilitated by a suitable base such as potassium carbonate.
Industrial production methods: In an industrial setting, this compound can be produced through a multi-step process involving large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The steps are optimized for scalability and cost-effectiveness, often involving the use of automated systems for mixing, heating, and cooling.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl or aldehyde derivative, typically using reagents like PCC (Pyridinium chlorochromate).
Reduction: : The carbonyl group in the methanone unit can be reduced to an alcohol, employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Common reagents and conditions
Oxidation: : PCC, acetic acid, ambient temperature.
Reduction: : Sodium borohydride, ethanol, room temperature.
Substitution: : Sodium ethoxide, ethanol, reflux conditions.
Major products formed from these reactions
Oxidation: : (2-Hydroxy-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone.
Reduction: : (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanol.
Substitution: : Varied depending on the nucleophile used, e.g., (2-Amino-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone when using sodium amide.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules. It can act as a building block for developing novel pharmaceuticals or agrochemicals.
Biology: In biological studies, derivatives of this compound may be used to explore enzyme interactions or receptor bindings, given its structural resemblance to various bioactive molecules.
Industry: In the industrial sector, it may be used in the development of materials with specific properties, such as high-performance polymers or advanced coatings.
Mecanismo De Acción
The compound's mechanism of action can vary depending on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or receptor binding. The presence of both hydrophobic (bromo, methoxy groups) and hydrophilic (pyridazinyl ether) components allows it to interact effectively with diverse biological molecules.
Comparación Con Compuestos Similares
Similar compounds include:
(2-Bromo-5-methylphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
(2-Bromo-5-ethoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Uniqueness
The methoxy substituent on the phenyl ring can lead to different electronic and steric effects compared to the methyl or ethoxy derivatives.
These differences can result in varying reactivity, biological activity, and interaction with other molecules.
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-12-3-6-17(21-20-12)25-13-7-9-22(10-8-13)18(23)15-11-14(24-2)4-5-16(15)19/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQAYGCYNRNUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)






![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)
